molecular formula C15H22N2O3 B5693862 N-(2,4-dimethoxyphenyl)-1-azepanecarboxamide

N-(2,4-dimethoxyphenyl)-1-azepanecarboxamide

Cat. No. B5693862
M. Wt: 278.35 g/mol
InChI Key: NBSUAZNLCHNGPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-1-azepanecarboxamide, also known as DMXAA, is a synthetic compound that has been studied for its potential anti-cancer properties. DMXAA was originally developed as a drug candidate for the treatment of solid tumors, but its development was discontinued due to limited efficacy in clinical trials. However, DMXAA continues to be studied for its potential use as a research tool in cancer biology.

Mechanism of Action

The exact mechanism of action of N-(2,4-dimethoxyphenyl)-1-azepanecarboxamide is not fully understood, but it is thought to activate the immune system by inducing the production of cytokines and chemokines. This compound has also been shown to inhibit the formation of blood vessels that supply tumors with nutrients and oxygen, a process known as angiogenesis.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to induce the production of cytokines and chemokines, as well as activate immune cells such as macrophages and natural killer cells. This compound has also been shown to inhibit angiogenesis and induce tumor cell death.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-1-azepanecarboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied in preclinical models, making it a well-established research tool. However, this compound has several limitations as well. It has limited efficacy in clinical trials, which may limit its relevance to human cancer biology. Additionally, this compound has been shown to have off-target effects, which may complicate interpretation of experimental results.

Future Directions

There are several future directions for research on N-(2,4-dimethoxyphenyl)-1-azepanecarboxamide. One potential direction is to study its use in combination with other anti-cancer agents, such as immune checkpoint inhibitors. Another potential direction is to study its use in combination with targeted therapies, such as tyrosine kinase inhibitors. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential off-target effects.

Synthesis Methods

N-(2,4-dimethoxyphenyl)-1-azepanecarboxamide can be synthesized using a multi-step process starting with commercially available 2,4-dimethoxybenzaldehyde. The synthesis involves several chemical reactions, including a Grignard reaction and an amidation reaction, to produce the final product.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-1-azepanecarboxamide has been studied for its potential use as a research tool in cancer biology. It has been shown to activate the immune system and induce tumor cell death in preclinical models. This compound has also been studied for its potential use in combination with other anti-cancer agents, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)azepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-19-12-7-8-13(14(11-12)20-2)16-15(18)17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSUAZNLCHNGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N2CCCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793532
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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